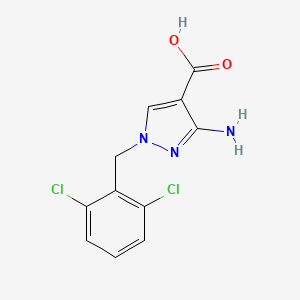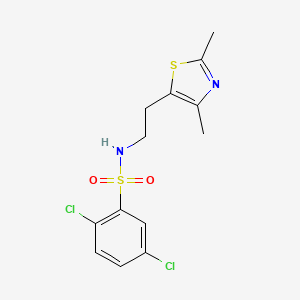![molecular formula C17H17N5O3S B2774545 1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946254-62-2](/img/structure/B2774545.png)
1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized through multi-step organic synthesis. One common route involves the initial formation of the pyrazolo[3,4-d]pyrimidinone ring system, followed by the introduction of indolin-1-yl and other functional groups. Key steps may include nucleophilic substitution, condensation, and cyclization reactions.
Industrial production methods: Industrial production typically employs optimized batch processes. These methods include careful control of reaction conditions such as temperature, solvent choice, and pH to maximize yield and purity.
Chemical Reactions Analysis
Types of reactions: 1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo a variety of reactions, such as:
Oxidation: The hydroxyethyl group can be oxidized to an aldehyde or carboxylic acid.
Reduction: Reductive amination may be employed to modify the indolin-1-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at specific positions on the pyrazolo[3,4-d]pyrimidinone core.
Common reagents and conditions: Standard reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides for substitution reactions.
Major products formed: Depending on the reaction conditions, products can range from oxidized or reduced derivatives to substituted pyrazolo[3,4-d]pyrimidinone analogs.
Scientific Research Applications
Chemistry: This compound is studied for its chemical reactivity and stability, which can inform the synthesis of novel analogs with potentially enhanced properties.
Biology: It is investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antiviral activities, making it a candidate for drug development.
Industry: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.
5. Mechanism of Action: The exact mechanism by which 1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. This modulation can influence cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds: Structurally related compounds include other pyrazolo[3,4-d]pyrimidinone derivatives. Notable examples include 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one itself, without the additional functional groups, and derivatives with variations in the substituents attached to the core structure.
Uniqueness: The unique combination of hydroxyethyl, indolin-1-yl, and thio functionalities in this compound confers distinct chemical and biological properties, setting it apart from other similar compounds. This uniqueness can translate into specific interactions with biological targets and potentially novel therapeutic applications.
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-8-7-22-15-12(9-18-22)16(25)20-17(19-15)26-10-14(24)21-6-5-11-3-1-2-4-13(11)21/h1-4,9,23H,5-8,10H2,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYYEXVYGOHGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
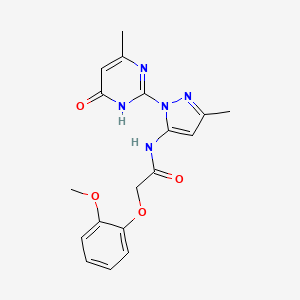
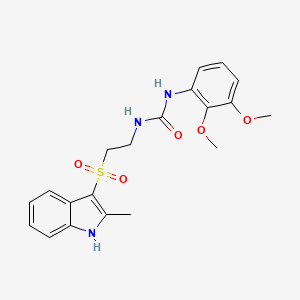
![rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride](/img/structure/B2774468.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2774469.png)
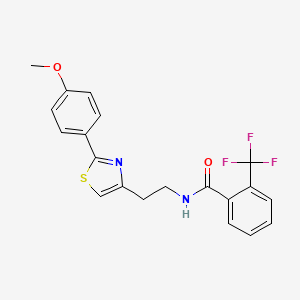
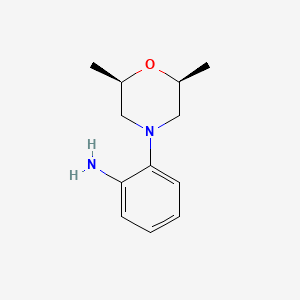
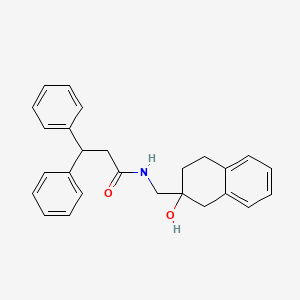
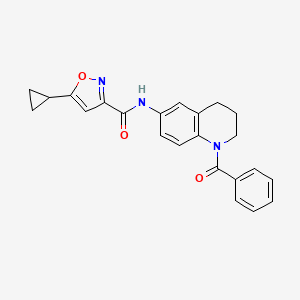
![2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2774478.png)
![5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2774480.png)

![N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2774482.png)
